molecular formula C20H30O8 B1252988 Ptaquiloside CAS No. 87625-62-5

Ptaquiloside

Cat. No. B1252988
CAS RN: 87625-62-5
M. Wt: 398.4 g/mol
InChI Key: GPHSJPVUEZFIDE-YVPLJZHISA-N
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Description

Ptaquiloside is a norsesquiterpene glucoside produced by bracken ferns, majorly Pteridium aquilinum, during metabolism . It is identified to be the main carcinogen of the ferns and is responsible for their biological effects, such as haemorrhagic disease and bright blindness in livestock and oesophageal, gastric cancer in humans .


Synthesis Analysis

Ptaquiloside and its degradation product pterosin B (PtB) can be analyzed in groundwater using a sensitive and robust method . This method comprises two steps: sample preservation at the field site followed by sample pre-concentration in the laboratory . The recovery percentages of the entire method were 85 ± 2 (PTA) and 91 ± 3 (PtB) .


Molecular Structure Analysis

The molecular structure of Ptaquiloside can be analyzed using liquid chromatography–tandem mass spectrometry . The method was validated according to the Association of Official Analytical Chemists guidelines and met the criteria .


Chemical Reactions Analysis

Ptaquiloside is highly water soluble and prone to leaching from topsoil to surface and groundwaters . It can enter the milk and meat of affected animals and is known to cause esophageal and gastric cancer in humans .


Physical And Chemical Properties Analysis

Ptaquiloside is a carcinogenic compound naturally occurring in bracken ferns . It is highly water soluble and prone to leaching from topsoil to surface and groundwaters .

Scientific Research Applications

Ptaquiloside in Environmental Management

Ptaquiloside, a natural phytotoxin found in bracken ferns, has significant implications for environmental management. A study by O'Driscoll et al. (2016) highlighted its presence in bracken stands around drinking water abstraction sites in Ireland. The study emphasized the need for land managers to understand the scale of ptaquiloside mobilization and its potential environmental impact, particularly on drinking water quality. Various bracken management regimes were assessed for their effectiveness in reducing ptaquiloside load, with spraying being identified as the most effective method (O'Driscoll et al., 2016).

Analytical Chemistry and Detection

Ptaquiloside's detection and quantification are crucial for understanding its environmental and health impacts. A study by Attya et al. (2012) introduced a new method for synthesizing deuterated analogues of pterosin B and bromopterosin, which are critical for the mass spectrometric detection of ptaquiloside. These developments are significant for accurate environmental monitoring and health risk assessment of ptaquiloside contamination (Attya et al., 2012).

Ptaquiloside Degradation and Soil Interaction

The interaction of ptaquiloside with soil and its degradation kinetics are critical for assessing environmental risks. Ovesen et al. (2008) studied the degradation rates of ptaquiloside in different soil types, discovering that degradation in moist soil could be fitted with a combination of fast and slow first-order reactions. The study also found that nonmicrobial processes constituted a significant part of ptaquiloside degradation, highlighting the complex interaction between ptaquiloside and the soil environment (Ovesen et al., 2008).

Ptaquiloside in Food Safety

The presence of ptaquiloside in food items is a concern for food safety. Hao et al. (2021) developed a method for qualifying and quantifying ptaquiloside in Pteridium aquilinum, a plant consumed as a wild vegetable in China. This method is vital for ensuring the safety of food derived from this plant, particularly in regions where it is widely consumed (Hao et al., 2021).

Carcinogenic Properties and Health Risks

The carcinogenic properties of ptaquiloside have been a major focus of scientific research. Shahin et al. (1998) established a rat model to investigate the carcinogenicity of activated ptaquiloside, revealing its potential as a carcinogen in vivo. The study provided insights into the molecular and cellular changes associated with ptaquiloside exposure, such as DNA adduct formation and increased TNF alpha levels (Shahin et al., 1998).

Safety And Hazards

Ptaquiloside is a carcinogen and the cause of hemorrhagic disease and bright blindness in cattle and other livestock . It can enter the milk and meat of affected animals and is known to cause esophageal and gastric cancer in humans . The substantial impact on biodiversity, animal health, and human well-being arises from the presence of ptaquiloside and related compounds in milk, meat, and water .

Future Directions

While the current understanding points to DNA alkylation as the primary mechanism of action, emerging studies suggest potential alternate mechanisms that remain elusive . More research is needed to enhance the isolation and purification of PTA from samples .

properties

IUPAC Name

(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSJPVUEZFIDE-YVPLJZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892005
Record name Ptaquiloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ptaquiloside

CAS RN

87625-62-5
Record name Ptaquiloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87625-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ptaquiloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087625625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ptaquiloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTAQUILOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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